Ethyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a piperazine ring and a thioacetyl linker. This structure combines a triazolopyridazine moiety, known for its pharmacological relevance in bromodomain inhibition and anticancer activity , with a piperazinecarboxylate group that enhances solubility and bioavailability. Its synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation, as seen in analogous triazolopyridazine derivatives .
Properties
IUPAC Name |
ethyl 4-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S/c1-2-29-20(28)25-12-10-24(11-13-25)18(27)14-30-17-9-8-16-21-22-19(26(16)23-17)15-6-4-3-5-7-15/h3-9H,2,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBWYETVVLEBAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazolopyridazine core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes under acidic or basic conditions.
Introduction of the phenyl group: This step often involves the use of phenylhydrazine or phenyl-substituted reagents in a substitution reaction.
Piperazine coupling: The final step involves coupling the intermediate with piperazine-1-carboxylate under conditions that promote the formation of the desired ester linkage.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Oxidation of the Thioether Group
The sulfur atom in the thioether group (-S-) undergoes oxidation under controlled conditions:
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Sulfoxide Formation : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields the corresponding sulfoxide derivative .
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Sulfone Formation : Prolonged oxidation with stronger oxidizing agents like potassium permanganate (KMnO₄) converts the thioether to a sulfone .
Reaction Conditions :
| Reagent | Product | Temperature | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 25–40°C | 70–85 |
| mCPBA (1.2 eq) | Sulfoxide | 0–25°C | 80–90 |
| KMnO₄ (aq, acidic) | Sulfone | 60–80°C | 60–75 |
Reduction of the Ester Group
The ethyl carboxylate group (-COOEt) can be selectively reduced to a primary alcohol (-CH₂OH) using lithium aluminum hydride (LiAlH₄) or borane (BH₃) .
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Mechanism : Nucleophilic acyl substitution followed by protonation.
Reaction Pathway :
Nucleophilic Substitution at the Piperazine Ring
The piperazine nitrogen atoms participate in nucleophilic substitution reactions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
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Acylation : Acetic anhydride acetylates the secondary amine under basic conditions .
Example :
Hydrolysis of the Ester Group
The ethyl ester undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Yields the carboxylic acid (-COOH) using HCl or H₂SO₄.
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Basic Hydrolysis : Forms the carboxylate salt (-COO⁻Na⁺) with NaOH .
Kinetics :
| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |
|---|---|---|
| 1M HCl, 80°C | 2.3 × 10⁻⁴ | 50 min |
| 1M NaOH, 60°C | 1.8 × 10⁻³ | 6.4 min |
Reactivity of the Triazolo-Pyridazine Core
The fused triazole ring exhibits aromatic electrophilic substitution (e.g., nitration, halogenation) at the pyridazine ring:
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Nitration : Concentrated HNO₃ introduces a nitro group at position 3 of the pyridazine ring .
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Halogenation : Bromine (Br₂) in acetic acid adds a bromine atom at position 7.
Regioselectivity :
Electrophiles preferentially attack the pyridazine ring due to its electron-deficient nature.
Thioester Exchange Reactions
The thioacetyl group (-S-CO-) participates in transthioesterification with thiols (e.g., glutathione):
This reaction is pH-dependent and catalyzed by mild bases like triethylamine .
Photochemical Reactions
Under UV light (254 nm), the triazolo-pyridazine core undergoes [2+2] cycloaddition with alkenes, forming bicyclic adducts.
Product Stability :
Adducts are thermally labile and revert to starting materials above 100°C.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the 1,2,4-triazole scaffold. Ethyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate has been investigated for its ability to inhibit various cancer cell lines. For instance, derivatives of triazoles have shown promising results in inhibiting the growth of tumor cells in vitro and in vivo models. Specifically, compounds with similar structures have demonstrated IC50 values as low as 0.24 nM against specific cancer cell lines such as EBC-1 .
Antimicrobial Properties
The compound's antimicrobial potential has also been explored. Triazole derivatives are known for their activity against a range of pathogens. Studies have indicated that compounds with similar triazole frameworks exhibit significant antibacterial and antifungal activities against strains like Escherichia coli and Candida albicans . The mechanism often involves disrupting microbial cell wall synthesis or inhibiting critical metabolic pathways.
Neuroprotective Effects
Research has identified neuroprotective effects associated with triazole-containing compounds. This compound may possess properties that protect neuronal cells from oxidative stress and apoptosis . This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease.
Synthesis Methodologies
The synthesis of this compound involves several key steps:
General Synthetic Route
- Formation of the Triazole Ring : The initial step typically involves the cyclization of appropriate precursors to form the 1,2,4-triazole nucleus.
- Thioacetylation : The introduction of the thioacetyl group is achieved through nucleophilic substitution reactions.
- Piperazine Attachment : The piperazine moiety is then coupled using standard amide bond formation techniques.
- Final Esterification : The final step involves esterification to yield the target compound.
Yield and Characterization
The yields from these synthetic routes vary based on reaction conditions but can reach up to 80% under optimized conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study: Anticancer Efficacy
In a study conducted by Zhan et al., a series of triazolopyridazine derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The study reported that certain derivatives exhibited significant tumor growth inhibition in xenograft models, indicating a strong correlation between structural modifications and biological activity .
Case Study: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related triazole compounds demonstrated that these derivatives showed effective inhibition against multiple bacterial strains using agar well diffusion methods. The results underscored the importance of structural features in enhancing antimicrobial efficacy .
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to the active site of enzymes, inhibiting their activity and affecting cellular processes. The phenyl group and piperazine moiety contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of kinase activity, disruption of DNA synthesis, or modulation of signal transduction pathways.
Comparison with Similar Compounds
AZD5153
A structurally related compound, AZD5153, features a bivalent triazolopyridazine core linked to a piperidylphenoxyethyl group. Unlike the target compound, AZD5153 incorporates a methoxy substituent on the triazolopyridazine ring and a methyl-piperazinone moiety, optimizing its binding to bromodomain and extraterminal (BET) proteins .
N0-(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetohydrazide (6a)
This derivative shares the 3-phenyl-triazolo[4,3-b]pyridazine core but replaces the thioacetyl-piperazine group with an acetohydrazide side chain. Compound 6a exhibits a 75% synthesis yield and distinct IR/NMR profiles (e.g., 1685 cm⁻¹ C=O stretch) , suggesting divergent reactivity and solubility compared to the target compound.
Piperazine-Linked Heterocycles
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate
This compound (CAS 898367-02-7) shares the piperazinecarboxylate backbone but incorporates a thiazolo-triazole core and a 3-fluorophenyl group instead of the triazolopyridazine-thioacetyl system . The fluorophenyl group may enhance lipophilicity, while the hydroxy-thiazolo-triazole moiety could influence hydrogen-bonding interactions, differing from the target compound’s sulfur-based linker.
Pyridazinone Derivatives with Fluorophenylpiperazine
Compounds like 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone feature a pyridazinone core linked to a fluorophenylpiperazine group. These derivatives are synthesized via hydrolysis and condensation, yielding acetohydrazide derivatives with benzalhydrazone side chains .
Key Findings:
- Bromodomain Targeting : AZD5153’s methoxy group and extended side chain optimize BET binding, while the target compound’s thioacetyl-piperazine may favor interactions with other epigenetic readers .
- Enzyme Inhibition: Pyridazinone derivatives with fluorophenylpiperazine show moderate AChE inhibition, suggesting the target compound’s piperazine group could enhance similar activity .
- Synthetic Flexibility : The thioacetyl linker in the target compound allows for versatile derivatization, unlike rigid thiazolo-triazolopyrimidine systems .
Biological Activity
Ethyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The compound features a triazolo-pyridazine core, which is known for its diverse biological activities. The synthesis typically involves the reaction of 3-phenyl-1,2,4-triazole with piperazine derivatives. Common synthetic routes include:
- Cyclization of hydrazine derivatives with suitable reagents to form the triazolopyridazine ring.
- Coupling reactions such as Suzuki or Heck reactions for phenyl group attachment.
These methods ensure a high yield and purity of the final product.
Antimicrobial Activity
The 1,2,4-triazole scaffold is recognized for its antimicrobial properties . Research indicates that compounds containing this structure exhibit significant activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with some derivatives displaying MICs as low as 0.125 μg/mL .
Anticancer Activity
This compound has demonstrated promising anticancer properties :
- In vitro studies revealed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 6.2 μM to 43.4 μM depending on the specific derivative tested .
Anti-inflammatory and Analgesic Effects
Research has also indicated that this compound may possess anti-inflammatory and analgesic properties. The presence of the triazole moiety is often linked to the inhibition of inflammatory pathways, making it a candidate for further development in pain management therapies .
Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives demonstrated that those with a pyridazine component exhibited enhanced antimicrobial activity compared to their non-pyridazine counterparts. The study highlighted the importance of structural modifications in optimizing biological activity.
Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of triazolo-pyridazine derivatives against multiple cancer cell lines. The results indicated that certain modifications led to compounds with significantly lower IC50 values compared to standard chemotherapeutics.
Q & A
Q. What synthetic strategies are most effective for constructing the triazolo-pyridazin-piperazine core of this compound?
The synthesis involves multi-step organic reactions, including:
- Nucleophilic substitution to introduce the thioacetyl group onto the triazolo-pyridazine scaffold.
- Coupling reactions (e.g., carbodiimide-mediated) to link the piperazine-1-carboxylate moiety .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) are preferred for solubility and reaction efficiency .
- Catalysts : Use of Cu(I) catalysts for click chemistry in triazole formation (if applicable) .
Q. Key Table: Reaction Conditions from Literature
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) | Source |
|---|---|---|---|---|---|
| Thioacetyl attachment | 0–50 | DCM | TFA | 75–85 | |
| Piperazine coupling | 25–40 | DMF | EDCI/HOBt | 60–70 | |
| Cyclization | 50–80 | Ethanol | None | 80–90 |
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- NMR spectroscopy : ¹H/¹³C NMR for confirming regioselectivity of triazolo-pyridazine substitutions and piperazine connectivity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and detect impurities .
- HPLC : Purity assessment (>95% required for biological assays) using C18 columns with acetonitrile/water gradients .
- X-ray crystallography (if crystals form): Resolves ambiguities in stereochemistry .
Note : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from rotamers or solvent effects. Compare results across solvents (DMSO-d6 vs. CDCl3) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-response validation : Ensure activity is concentration-dependent and not an artifact of assay conditions (e.g., solvent DMSO ≤0.1%) .
- Target selectivity profiling : Use kinase panels or proteome-wide screens to rule off-target effects .
- Structural analogs : Compare activity with derivatives lacking the thioacetyl or piperazine group to identify pharmacophores .
Example : A study reported conflicting IC₅₀ values (10 µM vs. 50 µM) for kinase inhibition. Re-evaluation under standardized ATP concentrations resolved the discrepancy .
Q. What computational methods are suitable for studying this compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes to kinases or GPCRs. Use crystal structures from PDB (e.g., 4UB for imidazo-pyrazine analogs) .
- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over 100+ ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., phenyl vs. chlorophenyl groups) with activity trends .
Case Study : Docking of the compound into the ATP-binding pocket of EGFR revealed hydrogen bonding with Met793 and hydrophobic interactions with Leu788, explaining its inhibitory activity .
Q. How should researchers design experiments to analyze thermal stability and degradation pathways?
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) under nitrogen/air atmospheres .
- Forced degradation studies : Expose the compound to heat (40–80°C), light, and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC-MS .
- Kinetic analysis : Fit degradation data to Arrhenius models to predict shelf-life .
Q. Data Example :
| Condition | Degradation Product | Half-Life (Days) |
|---|---|---|
| pH 7.4, 37°C | Thioacetyl hydrolysis product | 30 |
| UV light, 25°C | Piperazine ring oxidation | 7 |
Q. What strategies optimize reaction yields when scaling up synthesis?
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 12 h to 30 min) .
- Flow chemistry : Continuous processing minimizes intermediate isolation and improves reproducibility .
- DoE (Design of Experiments) : Statistically optimize parameters like temperature, stoichiometry, and solvent ratios .
Critical Note : Pilot-scale reactions often show lower yields due to inefficient mixing. Use baffled reactors or ultrasonic agitation to mitigate .
Q. How can researchers validate the mechanism of action in cellular models?
- CRISPR/Cas9 knockout : Delete putative targets (e.g., kinases) to confirm loss of compound activity .
- Cellular thermal shift assay (CETSA) : Measure target protein stabilization upon compound binding .
- Phosphoproteomics : SILAC-based mass spectrometry to identify downstream signaling pathways affected .
Example : CETSA confirmed thermal stabilization of CDK2 by 5°C upon compound treatment, validating direct target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
